molecular formula C10H20ClNO2 B11924454 Methyl 4-(piperidin-1-yl)butanoate hydrochloride CAS No. 103274-90-4

Methyl 4-(piperidin-1-yl)butanoate hydrochloride

Cat. No.: B11924454
CAS No.: 103274-90-4
M. Wt: 221.72 g/mol
InChI Key: UDZSKSXEIMDBLP-UHFFFAOYSA-N
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Description

Methyl 4-(piperidin-1-yl)butanoate hydrochloride: is a chemical compound with the molecular formula C10H20ClNO2 and a molecular weight of 221.72 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and is commonly used in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-(piperidin-1-yl)butanoate hydrochloride can be synthesized through a multi-step process. One common method involves the esterification of 4-(piperidin-1-yl)butanoic acid with methanol in the presence of a strong acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and recrystallization to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(piperidin-1-yl)butanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or piperidine nitrogen.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 4-(piperidin-1-yl)butanoate hydrochloride has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in drug synthesis.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of Methyl 4-(piperidin-1-yl)butanoate hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The ester group can undergo hydrolysis to release the active piperidine derivative, which can then exert its effects on the target molecules .

Comparison with Similar Compounds

  • Methyl 4-(piperidin-4-yl)butanoate hydrochloride
  • Methyl 4-(piperidin-1-yl)pentanoate hydrochloride
  • Methyl 4-(piperidin-1-yl)hexanoate hydrochloride

Comparison: Methyl 4-(piperidin-1-yl)butanoate hydrochloride is unique due to its specific ester and piperidine structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles with biological targets, making it valuable for specific applications in research and industry .

Properties

CAS No.

103274-90-4

Molecular Formula

C10H20ClNO2

Molecular Weight

221.72 g/mol

IUPAC Name

methyl 4-piperidin-1-ylbutanoate;hydrochloride

InChI

InChI=1S/C10H19NO2.ClH/c1-13-10(12)6-5-9-11-7-3-2-4-8-11;/h2-9H2,1H3;1H

InChI Key

UDZSKSXEIMDBLP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCN1CCCCC1.Cl

Origin of Product

United States

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